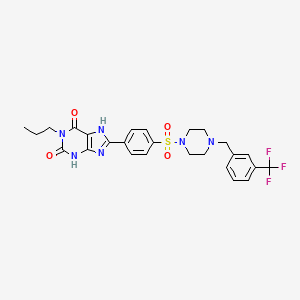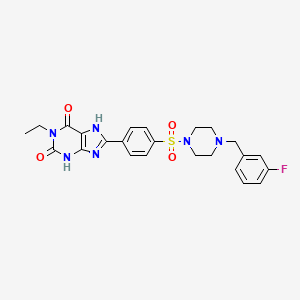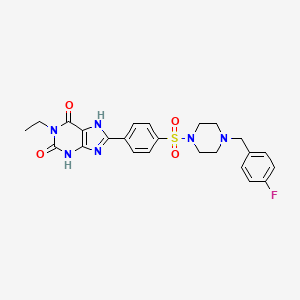
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves several steps. One common method includes the following steps:
Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions.
Formation of the purine core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves nucleophilic or electrophilic substitution reactions, often using halogenated precursors.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a multi-target drug, particularly as an adenosine receptor antagonist.
Biological Research: Its interactions with various biological targets make it useful for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves its role as an adenosine receptor antagonist. It binds to adenosine receptors, blocking the action of adenosine, which is a neurotransmitter involved in various physiological processes. This blockade can modulate cardiovascular and neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl-8-phenylxanthine: Another adenosine receptor antagonist with similar pharmacological properties.
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and adenosine receptor antagonism.
Uniqueness
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is unique due to its multi-target activity, particularly its ability to block multiple adenosine receptor subtypes with high affinity and selectivity. This makes it a promising candidate for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C24H25FN6O4S |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
1-ethyl-8-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-5-9-19(10-6-17)36(34,35)30-13-11-29(12-14-30)15-16-3-7-18(25)8-4-16/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
Clave InChI |
AQZAJVBRYMBFPK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



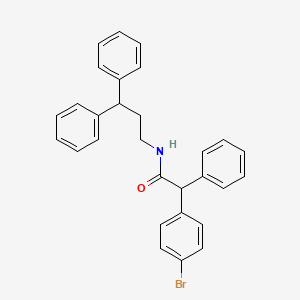

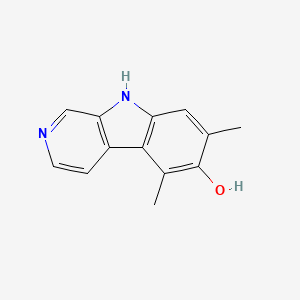


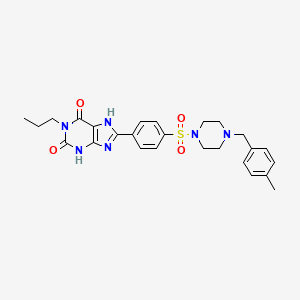

![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793131.png)
![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793145.png)

